4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound featuring a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated derivative.
Substitution: The pyrazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated benzene derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure[7][7].
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The hydroxyl groups enhance its binding affinity through hydrogen bonding .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group.
4-Hydroxybenzyl alcohol: Similar benzene ring with hydroxyl groups but lacks the pyrazole moiety.
Uniqueness: 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the combination of a pyrazole ring and hydroxyl-substituted benzene, providing distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-2-16-9-10(7-15-16)6-14-8-11-3-4-12(17)5-13(11)18/h3-5,7,9,14,17-18H,2,6,8H2,1H3 |
InChI Key |
CXLOUZIYIUTIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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